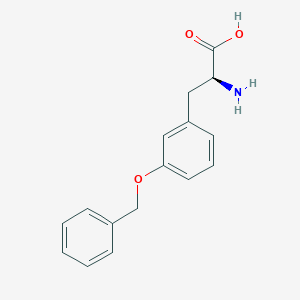

(S)-2-アミノ-3-(3-(ベンジルオキシ)フェニル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is a chiral amino acid derivative It is structurally related to phenylalanine, with a benzyloxy group attached to the phenyl ring

科学的研究の応用

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biochemistry: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

Chemical Biology: It can be incorporated into peptides and proteins to study their structure and function.

Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials.

作用機序

Target of Action

It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid .

Mode of Action

As a phenylpropanoic acid derivative, it may interact with its targets in a manner similar to other compounds in this class

Biochemical Pathways

Phenylpropanoic acids are known to play roles in various biochemical processes, but the exact pathways and downstream effects of Starbld0005361 remain to be determined .

Result of Action

As a phenylpropanoic acid derivative, it may exert effects similar to other compounds in this class

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-phenylalanine.

Protection of the Amino Group: The amino group of (S)-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

Introduction of the Benzyloxy Group: The protected phenylalanine undergoes a Friedel-Crafts alkylation reaction with benzyl alcohol in the presence of a Lewis acid catalyst like aluminum chloride to introduce the benzyloxy group.

Deprotection: The protecting group is removed under acidic conditions to yield (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl-substituted derivatives.

Substitution: Amides, esters, or other functionalized derivatives.

類似化合物との比較

(S)-Phenylalanine: The parent compound without the benzyloxy group.

(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): Similar structure with a hydroxy group instead of a benzyloxy group.

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): Contains two hydroxy groups on the phenyl ring.

Uniqueness: (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a building block for the synthesis of novel compounds with improved pharmacological properties.

生物活性

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17NO3

- Molar Mass : Approximately 271.31 g/mol

This compound features a benzyloxy group substituted at the para position of the phenyl ring, contributing to its unique biological properties. The structural characteristics enable interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

The biological activity of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Interaction : It shows potential binding affinity to G protein-coupled receptors (GPCRs), which are crucial in modulating physiological processes such as pain signaling and neurotransmitter activity.

- Enzyme Modulation : The compound may influence enzyme activities related to amino acid metabolism, thereby altering metabolic profiles within cells .

1. Antibacterial Activity

Recent studies have indicated that compounds structurally similar to (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid exhibit significant antibacterial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 250 µg/mL to 500 µg/mL, demonstrating their potential as antibacterial agents .

2. Hypoglycemic Effects

Research has revealed that certain derivatives based on the structure of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid can enhance glucose uptake in cells without exhibiting cytotoxic effects. In oral glucose tolerance tests conducted on CD-1 mice, these compounds demonstrated pronounced hypoglycemic effects, suggesting their potential utility in managing diabetes .

Synthesis

The synthesis of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid typically involves several key steps:

- Starting Material : Begin with (S)-phenylalanine.

- Protection : Protect the amino group using a tert-butoxycarbonyl (Boc) group.

- Friedel-Crafts Alkylation : Introduce the benzyloxy group through a Friedel-Crafts reaction with benzyl alcohol in the presence of a Lewis acid catalyst.

- Deprotection : Remove the protecting group under acidic conditions to yield the final product .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated various synthesized compounds related to (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid for their antibacterial properties. The results indicated that several derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as new antibacterial agents .

Case Study 2: Hypoglycemic Activity Assessment

In another study focusing on hypoglycemic properties, specific derivatives were tested for their ability to increase glucose uptake in cultured cells. The findings suggested that these compounds could be promising candidates for further development in diabetes treatment strategies due to their effectiveness without cytotoxicity .

特性

IUPAC Name |

(2S)-2-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFLYKCDZFCHW-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。